Atamestane
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Overview
Description
Atamestane, also known as 1-methylandrosta-1,4-diene-3,17-dione, is a steroidal aromatase inhibitor. It was studied for its potential in treating hormone-dependent cancers, such as breast cancer, by blocking the production of estrogen in the body. The compound is selective, competitive, and irreversible in its inhibition of the enzyme aromatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atamestane can be synthesized through multiple routes. One common method involves the reaction of androstadienedione with Gilman reagent, followed by acetylation with acetic anhydride to form an enol acetate. This intermediate is then brominated with 1,3-dibromo-5,5-dimethylhydantoin and treated with magnesium oxide to yield this compound . Another method involves the oxidation of the steroid boldenone with a mixture of chromium trioxide and sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Atamestane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can occur, particularly at the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid are commonly used.
Bromination: 1,3-dibromo-5,5-dimethylhydantoin is used for bromination reactions.
Acetylation: Acetic anhydride is used for acetylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium trioxide yields oxidized derivatives of this compound .
Scientific Research Applications
Atamestane has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying steroidal aromatase inhibitors.
Biology: Research focuses on its effects on estrogen production and its role in hormone-dependent processes.
Industry: The compound is used in the development of pharmaceuticals targeting estrogen production.
Mechanism of Action
Atamestane is compared with other aromatase inhibitors such as anastrozole, exemestane, and letrozole. While all these compounds inhibit aromatase, this compound is unique in its irreversible inhibition mechanism . Other inhibitors like anastrozole and letrozole are reversible inhibitors. Exemestane, like this compound, is also an irreversible inhibitor but differs in its chemical structure and specific binding properties .
Comparison with Similar Compounds
Properties
CAS No. |
96301-34-7 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
PEPMWUSGRKINHX-TXTPUJOMSA-N |
SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Isomeric SMILES |
CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |
Canonical SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
96301-34-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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